molecular formula C9H6ClFN2S B1487516 5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole CAS No. 946418-98-0

5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole

Cat. No. B1487516
CAS RN: 946418-98-0
M. Wt: 228.67 g/mol
InChI Key: RAIOGYGCVOVRIV-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole (5C3FBT) is a thiadiazole compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Green Chemistry Synthesis

5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole: is a compound that can be synthesized through green chemistry pathways. This approach emphasizes the use of non-toxic solvents and aims to reduce the environmental impact of chemical synthesis. The compound’s synthesis may involve methods such as mechanochemistry, which uses mechanical force to induce chemical reactions, thus avoiding the need for solvents .

Pharmaceutical Chemistry

The triazole ring present in the compound is a common feature in many pharmaceuticals. It can serve as a scaffold for developing new medications with potential antibacterial, antifungal, anticancer, and antiviral properties. The versatility of the triazole ring makes it a valuable component in medicinal chemistry for the design of new therapeutic agents .

Antimicrobial Activity

Compounds with a 1,2,4-triazole structure, such as 5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole , have shown promise in antimicrobial studies. They can be tested against a range of bacterial and fungal pathogens to determine their efficacy in inhibiting growth or killing these microorganisms .

Antioxidant Potential

The antioxidant potential of triazole derivatives is another area of interest. By scavenging free radicals, these compounds can contribute to the protection of cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Antiviral Research

Triazole derivatives are also explored for their antiviral capabilities. They can be designed to interfere with viral replication or to inhibit enzymes critical to the life cycle of viruses. This makes them candidates for the development of new antiviral drugs .

Chemotherapy Agents

The high nitrogen content in triazole compounds, including 5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole , makes them of interest as potential chemotherapy agents. Their ability to interact with biological systems at the molecular level can be harnessed to target cancer cells selectively .

properties

IUPAC Name

5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIOGYGCVOVRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NSC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole

CAS RN

946418-98-0
Record name 5-Chloro-3-(4-fluorobenzyl)-1,2,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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